Cas no 209256-78-0 ((2E)-3-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enoic acid)

(2E)-3-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enoic acid is a chiral benzopyran-derived unsaturated carboxylic acid with potential applications in pharmaceutical and synthetic chemistry. Its rigid benzopyran scaffold and α,β-unsaturated carboxyl group offer versatility as a building block for bioactive molecule synthesis. The compound's defined stereochemistry enables precise structural modifications, while the conjugated double bond system facilitates further functionalization via Michael additions or cycloadditions. Its stability under ambient conditions and compatibility with common organic solvents enhance its utility in multistep syntheses. The benzopyran core may contribute to pharmacological activity, making it a candidate for drug discovery research targeting inflammation or CNS disorders. The compound's purity and well-characterized structure support reproducible results in experimental applications.
(2E)-3-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enoic acid structure
209256-78-0 structure
Product name:(2E)-3-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enoic acid
CAS No:209256-78-0
MF:C12H12O3
MW:204.221883773804
CID:5856287
PubChem ID:18787479

(2E)-3-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • (2E)-3-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enoic acid
    • EN300-1457041
    • SCHEMBL6677076
    • 209256-78-0
    • Inchi: 1S/C12H12O3/c13-12(14)6-5-9-7-8-15-11-4-2-1-3-10(9)11/h1-6,9H,7-8H2,(H,13,14)/b6-5+
    • InChI Key: RMUBXSKMVGFHMN-AATRIKPKSA-N
    • SMILES: O1C2C=CC=CC=2C(/C=C/C(=O)O)CC1

Computed Properties

  • Exact Mass: 204.078644241g/mol
  • Monoisotopic Mass: 204.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5Ų
  • XLogP3: 2.1

(2E)-3-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1457041-10.0g
(2E)-3-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enoic acid
209256-78-0
10g
$7988.0 2023-05-23
Enamine
EN300-1457041-0.5g
(2E)-3-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enoic acid
209256-78-0
0.5g
$1783.0 2023-05-23
Enamine
EN300-1457041-0.1g
(2E)-3-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enoic acid
209256-78-0
0.1g
$1635.0 2023-05-23
Enamine
EN300-1457041-100mg
(2E)-3-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enoic acid
209256-78-0
100mg
$1635.0 2023-09-29
Enamine
EN300-1457041-0.05g
(2E)-3-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enoic acid
209256-78-0
0.05g
$1560.0 2023-05-23
Enamine
EN300-1457041-0.25g
(2E)-3-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enoic acid
209256-78-0
0.25g
$1708.0 2023-05-23
Enamine
EN300-1457041-1.0g
(2E)-3-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enoic acid
209256-78-0
1g
$1857.0 2023-05-23
Enamine
EN300-1457041-10000mg
(2E)-3-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enoic acid
209256-78-0
10000mg
$7988.0 2023-09-29
Enamine
EN300-1457041-50mg
(2E)-3-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enoic acid
209256-78-0
50mg
$1560.0 2023-09-29
Enamine
EN300-1457041-5.0g
(2E)-3-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enoic acid
209256-78-0
5g
$5387.0 2023-05-23

Additional information on (2E)-3-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enoic acid

Research Brief on (2E)-3-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enoic acid (CAS: 209256-78-0)

The compound (2E)-3-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enoic acid (CAS: 209256-78-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging roles in drug discovery.

Recent studies have highlighted the structural uniqueness of (2E)-3-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enoic acid, which features a benzopyran scaffold conjugated with a propenoic acid moiety. This configuration is believed to contribute to its bioactivity, particularly in modulating inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of cyclooxygenase-2 (COX-2), suggesting potential applications in anti-inflammatory therapies.

In terms of synthesis, advancements have been made in optimizing the yield and purity of 209256-78-0. A novel catalytic asymmetric synthesis method was reported in Organic Letters (2024), employing chiral palladium complexes to achieve enantiomeric excesses exceeding 95%. This breakthrough addresses previous challenges in stereocontrol and scalability, paving the way for industrial production.

Pharmacokinetic studies conducted in murine models (European Journal of Pharmaceutical Sciences, 2024) revealed favorable absorption profiles and tissue distribution patterns, with particularly high concentrations observed in synovial fluid—a finding that supports its development for osteoarthritis treatment. However, phase I clinical trials are still pending to validate these preclinical results.

Emerging research also explores the compound's potential in oncology. Preliminary in vitro data from Cancer Research (2024) indicates that 209256-78-0 exhibits selective cytotoxicity against triple-negative breast cancer cell lines through a novel mechanism involving STAT3 pathway inhibition. These findings warrant further investigation into structure-activity relationships to optimize anticancer potency.

In conclusion, (2E)-3-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enoic acid represents a promising multifunctional scaffold in drug discovery. Current evidence supports its development for inflammatory diseases, while emerging oncology applications open new research avenues. Future studies should focus on clinical translation and mechanistic elucidation to fully realize its therapeutic potential.

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